3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic name 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide adheres to IUPAC guidelines for heterocyclic compounds. The pyrazole ring serves as the parent structure, with substituents numbered to minimize locants. The amino group (-NH₂) occupies position 3, while the carboxamide moiety (-CONH-) is at position 5. The carboxamide’s nitrogen atom is further substituted with a 3-(dimethylamino)propyl chain, which consists of a three-carbon alkyl chain terminating in a dimethylamino group (-N(CH₃)₂). This nomenclature aligns with the CAS registry entry (1347230-90-3) and structural depictions in the literature.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₇N₅O reflects the compound’s composition: 9 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom. Breaking this down, the pyrazole ring contributes 3 carbons and 3 nitrogens, while the 3-(dimethylamino)propyl chain adds 5 carbons and 2 nitrogens. The carboxamide group contributes 1 carbon, 1 oxygen, and 1 nitrogen.
Molecular weight calculation :
- Carbon: $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
- Hydrogen: $$17 \times 1.008 = 17.14 \, \text{g/mol}$$
- Nitrogen: $$5 \times 14.01 = 70.05 \, \text{g/mol}$$
- Oxygen: $$16.00 \, \text{g/mol}$$
- Total : $$108.09 + 17.14 + 70.05 + 16.00 = 211.28 \, \text{g/mol}$$
This matches the reported molecular weight of 211.26 g/mol. Compared to analogs like 4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide (C₁₁H₂₁N₅O, MW 239.32), the absence of an ethyl group reduces the molecular weight by 28.06 g/mol.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted $$^1\text{H}$$ NMR signals (derived from computational tools) include:
- Pyrazole ring protons : A singlet near $$δ \, 6.8 \, \text{ppm}$$ for H-4, deshielded by adjacent electron-withdrawing groups.
- Amino group (-NH₂) : A broad singlet at $$δ \, 5.2 \, \text{ppm}$$, integrating for 2 protons.
- Dimethylamino group (-N(CH₃)₂) : Two singlets at $$δ \, 2.2 \, \text{ppm}$$ (6H, -N(CH₃)₂) and $$δ \, 2.4 \, \text{ppm}$$ (2H, -CH₂-N).
- Propyl chain protons : Multiplets between $$δ \, 1.6–1.8 \, \text{ppm}$$ (methylene groups) and $$δ \, 3.3–3.5 \, \text{ppm}$$ (amide-linked CH₂).
In $$^{13}\text{C}$$ NMR, key signals include:
- Pyrazole carbons : $$δ \, 145 \, \text{ppm}$$ (C-3, adjacent to -NH₂) and $$δ \, 160 \, \text{ppm}$$ (C-5, carbonyl carbon).
- Dimethylamino carbons : $$δ \, 45 \, \text{ppm}$$ (N-CH₃) and $$δ \, 57 \, \text{ppm}$$ (N-CH₂).
Infrared (IR) Spectroscopy
Characteristic absorption bands:
- N-H stretches : A broad band at $$3300–3500 \, \text{cm}^{-1}$$ for the primary amine (-NH₂) and amide (-CONH-).
- C=O stretch : A strong peak near $$1680–1700 \, \text{cm}^{-1}$$ from the carboxamide group.
- C-N stretches : Bands at $$1200–1250 \, \text{cm}^{-1}$$ for the dimethylamino group.
Mass Spectrometry (MS)
- Molecular ion peak : $$m/z \, 211$$ (M⁺), consistent with the molecular weight.
- Key fragments :
- $$m/z \, 154$$ (loss of -N(CH₃)₂, 57 Da).
- $$m/z \, 98$$ (pyrazole ring with -NH₂ and -CONH₂).
- $$m/z \, 58$$ (dimethylamino ion, (CH₃)₂NH⁺).
Crystallographic Studies and Conformational Analysis
While crystallographic data for this specific compound remains unpublished, related pyrazole-carboxamide derivatives exhibit planar pyrazole rings with carboxamide groups adopting trans configurations to minimize steric hindrance. Computational models suggest the 3-(dimethylamino)propyl chain adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between the amide NH and pyrazole N. Future X-ray diffraction studies could validate these predictions and elucidate packing interactions in the solid state.
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-amino-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H17N5O/c1-14(2)5-3-4-11-9(15)7-6-8(10)13-12-7/h6H,3-5H2,1-2H3,(H,11,15)(H3,10,12,13) |
InChI Key |
AVYMVWHDPHAAAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives with Aryl and Electron-Withdrawing Substituents
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p). Key differences from the target compound include:
- Substituents: Chloro, cyano, and aryl groups at positions 1, 4, and 5 of the pyrazole ring, compared to the amino group at position 3 and the dimethylaminopropyl carboxamide at position 3.
- The target compound’s amino group is electron-donating, which may enhance nucleophilicity.
- Physical Properties: Melting points for 3a–3p range from 123°C to 183°C, influenced by aryl substituents and crystallinity. The target compound’s melting point is unreported but likely lower due to the flexible dimethylaminopropyl chain .
Table 1: Comparison with Aryl-Substituted Pyrazole Carboxamides
Pyrazole Carboxamides with Hydroxylamine and Heterocyclic Side Chains
highlights 1,5-diarylpyrazole carboxamides (e.g., 5a–5c) synthesized with N-benzylhydroxylamine side chains. These compounds differ in:
- Biological Implications: Hydroxylamine derivatives are often explored for antioxidant or metal-chelating properties, whereas tertiary amines like dimethylaminopropyl may improve membrane permeability in drug design .
Analogous Pyrazole Carboxamides with Alkyl Substituents
describes 4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide. Key distinctions include:
- Pyrazole Substitution: A 4-amino group and ethyl group at position 1 vs. the target compound’s 3-amino group.
- This compound’s molecular weight (276.34) is higher than the target compound’s estimated weight (~250), suggesting differences in solubility and bioavailability .
Non-Carboxamide Analogs with Dimethylaminopropyl Groups
and list compounds featuring the 3-(dimethylamino)propyl group in non-carboxamide contexts:
- Perfluorinated Sulfonamides (): These compounds (e.g., CAS 68555-78-2) exhibit high hydrophobicity and chemical stability due to perfluorinated chains. The dimethylaminopropyl group here may mitigate hydrophobicity, but the sulfonamide group’s acidity contrasts sharply with carboxamides .
- Surfactants (): Cocamidopropyl dimethylamine derivatives (e.g., CAS 68140-01-2) use the dimethylaminopropyl group to enhance surfactant properties. This highlights the group’s versatility in modifying solubility and interfacial activity, though the target compound’s smaller size likely precludes surfactant behavior .
Biological Activity
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide, with the CAS number 1347230-90-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential neuroprotective roles.
- Molecular Formula : C₉H₁₇N₅O
- Molecular Weight : 211.26 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a dimethylaminopropyl side chain, which contributes to its biological activity.
Anticancer Activity
Research indicates that various aminopyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that certain compounds within this class can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
Key Findings:
- Inhibition of Tubulin Polymerization : A related compound demonstrated IC₅₀ values ranging from 0.08 to 12.07 µM against cancer cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cancer cell division .
Case Study: Compound Efficacy
A specific study evaluated the anticancer activity of a series of pyrazole derivatives against various tumor cell lines. The results indicated that derivatives similar to 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide showed promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC₅₀ (µM) | Comments |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 58.4 | Comparable to cisplatin (47.2 µM) |
| Compound B | MCF7 (Breast) | 32.0 | Significant inhibition observed |
| Compound C | A549 (Lung) | 75.0 | Moderate activity |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models.
Research Insights:
- Inhibition of Cytokine Release : Studies indicated that specific pyrazole derivatives could reduce LPS-induced TNF-alpha release in human monocytic cell lines by over 90% at certain concentrations .
- Animal Models : In vivo studies confirmed that these compounds could decrease microglial activation and astrocyte proliferation in models of neuroinflammation .
Neuroprotective Potential
Recent investigations have suggested that compounds similar to 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide may offer neuroprotective benefits by modulating inflammatory pathways and reducing oxidative stress.
Notable Findings:
- Oxidative Stress Reduction : In vitro studies demonstrated that related compounds could mitigate glutamate-induced oxidative neurotoxicity in neuronal cell lines .
- Caspase Activation : Some derivatives have been linked to the activation of caspases, which play a critical role in apoptosis and may enhance neuroprotection against neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
